Dimethyl 3,3'-(1,4-diazepane-1,4-diyldisulfonyl)bis(6-chlorobenzoate)
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Overview
Description
METHYL 2-CHLORO-5-({4-[4-CHLORO-3-(METHOXYCARBONYL)BENZENESULFONYL]-1,4-DIAZEPAN-1-YL}SULFONYL)BENZOATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as chlorides, methoxycarbonyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-CHLORO-5-({4-[4-CHLORO-3-(METHOXYCARBONYL)BENZENESULFONYL]-1,4-DIAZEPAN-1-YL}SULFONYL)BENZOATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the diazepane ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonyl groups: This can be achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Chlorination and methoxycarbonylation:
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-CHLORO-5-({4-[4-CHLORO-3-(METHOXYCARBONYL)BENZENESULFONYL]-1,4-DIAZEPAN-1-YL}SULFONYL)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 2-CHLORO-5-({4-[4-CHLORO-3-(METHOXYCARBONYL)BENZENESULFONYL]-1,4-DIAZEPAN-1-YL}SULFONYL)BENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-CHLORO-5-({4-[4-CHLORO-3-(METHOXYCARBONYL)BENZENESULFONYL]-1,4-DIAZEPAN-1-YL}SULFONYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the sulfonyl groups may interact with active sites of enzymes, inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 5-CHLORO-2-METHOXYBENZOATE: Shares similar functional groups but differs in the overall structure and reactivity.
METHYL 2-CHLORO-5- [4- (METHOXYCARBONYL)PHENYL]BENZOATE: Similar in having methoxycarbonyl and chlorine groups but lacks the diazepane ring.
Uniqueness
METHYL 2-CHLORO-5-({4-[4-CHLORO-3-(METHOXYCARBONYL)BENZENESULFONYL]-1,4-DIAZEPAN-1-YL}SULFONYL)BENZOATE is unique due to its combination of functional groups and the presence of the diazepane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22Cl2N2O8S2 |
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Molecular Weight |
565.4 g/mol |
IUPAC Name |
methyl 2-chloro-5-[[4-(4-chloro-3-methoxycarbonylphenyl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]benzoate |
InChI |
InChI=1S/C21H22Cl2N2O8S2/c1-32-20(26)16-12-14(4-6-18(16)22)34(28,29)24-8-3-9-25(11-10-24)35(30,31)15-5-7-19(23)17(13-15)21(27)33-2/h4-7,12-13H,3,8-11H2,1-2H3 |
InChI Key |
NAJUUFXHASHPTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)OC)Cl |
Origin of Product |
United States |
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